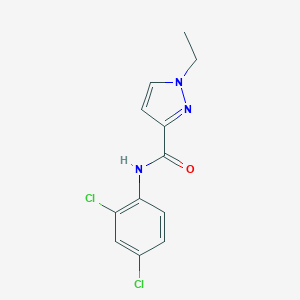![molecular formula C16H16O4 B452784 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde CAS No. 445030-59-1](/img/structure/B452784.png)
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol . It is characterized by the presence of methoxy groups and a benzaldehyde moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzoic acid
Reduction: 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity . The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 4-Methoxy-3-(4-methoxyphenoxy)methylbenzaldehyde
- 3-Methoxy-4-(4-methoxyphenoxy)methylbenzaldehyde
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
属性
IUPAC Name |
4-methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-4-3-5-15(9-14)20-11-13-8-12(10-17)6-7-16(13)19-2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOFLJDHCKPRSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452702.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452706.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452707.png)
![Propyl 2-[(4-chlorobenzoyl)amino]-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452708.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B452709.png)
![Propyl 4-(3,4-dimethylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B452710.png)

![Propyl 2-[(4-chlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452712.png)
![Propyl 2-[(4-methoxybenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452713.png)
![Methyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452716.png)
![Ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B452717.png)
![3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B452719.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452720.png)
![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B452723.png)
